1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25g/mol |
IUPAC Name |
1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline |
InChI |
InChI=1S/C13H12N2/c1-8-9(2)15-12-6-5-11-10(13(8)12)4-3-7-14-11/h3-7,15H,1-2H3 |
InChI Key |
XHNDJXVUEBFYGM-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=C1C3=C(C=C2)N=CC=C3)C |
Canonical SMILES |
CC1=C(NC2=C1C3=C(C=C2)N=CC=C3)C |
Origin of Product |
United States |
Iii. Spectroscopic and Computational Characterization of 1,2 Dimethyl 3h Pyrrolo 3,2 F Quinoline
Advanced Spectroscopic Analysis Techniques
Detailed experimental data from advanced spectroscopic techniques for 1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline is not present in the available literature. The subsections below outline the types of analyses that would typically be performed for structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and correlation spectra (like COSY and NOESY) for this compound have not been reported. mdpi.com Such data would be crucial for confirming the precise arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum for this compound, which would identify its characteristic vibrational modes and functional groups, is not available in the reviewed literature.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
While mass spectrometry is a standard technique for determining molecular weight and fragmentation patterns, specific MS and High-Resolution Mass Spectrometry (HRMS) data for this compound could not be found. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption spectrum and the corresponding electronic transitions for this compound is not documented in the available scientific papers.
Computational Chemistry and Molecular Modeling Studies
Computational studies provide theoretical insights into the properties of molecules. However, specific computational research on this compound is absent from the literature.
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure
No published studies employing Density Functional Theory (DFT) to calculate the optimized geometry, electronic structure, or other molecular properties of this compound were identified.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the nature of its electronic transitions. nih.govresearchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole (B145914) and quinoline (B57606) ring systems, particularly the π-conjugated regions. The LUMO, conversely, would also be located over the aromatic framework, representing the most accessible region for receiving electrons.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater propensity for intramolecular charge transfer, which can influence the molecule's optical and electronic properties. nih.gov In related pyrrolo[1,2-a]quinoline (B3350903) derivatives, DFT calculations have been employed to determine these energy levels and correlate them with observed biological activities. mdpi.comnih.gov For instance, a study on a series of quinoline derivatives showed that the HOMO-LUMO energy gap is a key factor in assessing their chemical stability. nih.gov While specific calculated values for this compound are not available in the cited literature, analysis of similar heterocyclic systems suggests that the fusion of the pyrrole and quinoline rings would lead to a delocalized π-system and a moderately sized energy gap.
Table 1: Illustrative Frontier Molecular Orbital Energies of Related Heterocyclic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoline | -6.77 | -0.89 | 5.88 |
| Pyrrole | -5.73 | 1.94 | 7.67 |
| Indole (a related fused system) | -5.89 | -0.13 | 5.76 |
Note: These values are representative and can vary based on the computational method and basis set used. The table serves to illustrate the typical energy ranges for the parent heterocycles.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. acs.orgrsc.org The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons. This region would be the primary site for protonation and interaction with electrophiles. The nitrogen atom in the pyrrole ring would also contribute to the negative potential, although its lone pair is involved in the aromatic sextet. The hydrogen atom attached to the pyrrole nitrogen (at the 3-position) would likely exhibit a region of positive potential, making it a potential site for deprotonation under basic conditions.
Theoretical Prediction of Vibrational and Electronic Spectra
Computational methods, particularly DFT, are highly effective in predicting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. These theoretical spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecule's vibrational modes and electronic transitions.
Vibrational Spectra (IR and Raman): Theoretical calculations of vibrational frequencies are typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov For this compound, the calculated IR and Raman spectra would exhibit characteristic bands for the fused aromatic system and the methyl substituents.
Key expected vibrational modes would include:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H group of the pyrrole ring.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations within the quinoline and pyrrole rings.
C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹).
Methyl group vibrations: Symmetric and asymmetric bending modes of the methyl groups would also be identifiable.
A computational study on quinoline-4-carbaldehyde (B127539) demonstrated the accuracy of DFT calculations in reproducing experimental IR and Raman spectra, allowing for a detailed assignment of vibrational modes. nih.gov
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations provide information about the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum.
The electronic spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated pyrroloquinoline system. The fusion of the two heterocyclic rings creates an extended chromophore, which would likely result in absorptions at longer wavelengths compared to the individual pyrrole and quinoline molecules. The addition of methyl groups may cause a small bathochromic (red) shift. TD-DFT calculations on various quinoline derivatives have been shown to accurately predict their absorption spectra. nih.gov
Table 2: Predicted Vibrational Frequencies for a Related Moiety (Quinoline)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) |
| Aromatic C-H stretch | 3050-3100 |
| C=C/C=N stretch | 1580-1620 |
| In-plane C-H bend | 1000-1300 |
| Out-of-plane C-H bend | 750-900 |
Note: This table presents typical frequency ranges for the quinoline core, based on computational studies of quinoline and its derivatives. arabjchem.org The actual frequencies for this compound would be influenced by the fused pyrrole ring and methyl substituents.
Conformational Analysis and Energetics
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its physical properties and biological activity. For this compound, the core tricyclic system is largely rigid. However, some degree of conformational flexibility exists due to the rotation of the two methyl groups attached to the pyrrole ring.
While the quinoline backbone is planar, the 3H-pyrrolo portion of the molecule is not aromatic and the carbon at the 3-position is sp³-hybridized. This allows for potential puckering of the five-membered ring, although this is constrained by its fusion to the rigid quinoline system. The primary source of different conformers would arise from the relative orientations of the methyl groups.
Computational methods can be used to explore the potential energy surface of the molecule and identify stable conformers. By performing geometry optimizations and frequency calculations for different starting geometries, the relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers can be determined. This allows for the identification of the most stable, lowest-energy conformation. In a study of quinoline derivatives, it was noted that the core structure is relatively inflexible, but substituents can introduce conformational possibilities. arabjchem.org For molecules with tautomeric possibilities, DFT calculations have proven effective in determining the relative stability of the different forms. beilstein-journals.org
A thorough conformational analysis of this compound would involve systematically rotating the methyl groups and calculating the energy at each step to identify the global and local energy minima. The results would indicate the preferred spatial arrangement of the methyl groups and the energy barriers to their rotation.
Iv. Investigation of Biological Activities and Structure Activity Relationships Sar for Pyrrolo 3,2 F Quinoline Derivatives
In Vitro Biological Screening Methodologies
A range of in vitro assays are utilized to determine the biological potential of newly synthesized pyrrolo[3,2-f]quinoline derivatives. These screening methods are crucial for identifying lead compounds and understanding their mechanisms of action at a cellular and molecular level.
The antiproliferative and anticancer properties of pyrrolo[3,2-f]quinoline derivatives are extensively studied using cell-based assays. These assays typically involve exposing various human tumor cell lines to the compounds and measuring the inhibition of cell growth or viability.
A series of 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones demonstrated significant cytotoxic activity against a panel of human tumor cell lines. nih.gov Notably, these compounds showed high selectivity against human leukemia cell lines, with GI50 values in the nanomolar range. nih.gov Flow cytometry studies revealed that the most active compounds induced cell cycle arrest at the G2/M phase in Jurkat cells, an effect that was concentration-dependent. nih.gov This cell cycle arrest was associated with the induction of apoptosis, characterized by mitochondrial depolarization, the generation of reactive oxygen species (ROS), activation of caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov
Structure-activity relationship (SAR) studies have elucidated key structural features for anticancer activity. The angular geometry of the [3,2-f] fused system, a carbonyl group at the 9-position, and a phenyl ring at the C7 position are crucial. nih.gov Furthermore, the presence of an N-alkyl group on the pyrrole (B145914) ring is required for optimal activity. nih.gov Substituents at the C1 position of the 3H-pyrrolo[3,2-f]quinolin-9-one nucleus can modulate the antiproliferative activity, with some derivatives showing selectivity for leukemic cell lines. nih.gov
Table 1: Antiproliferative Activity of Selected 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one Derivatives
| Compound | Substitution | Cell Line | GI50 (µM) |
|---|---|---|---|
| 11 | 1-Methyl | Jurkat | <0.01 |
| 12 | 1-Ethyl | Jurkat | <0.01 |
| 13 | 1-Propyl | Jurkat | 0.012 |
| 17 | 1-Methyl | HeLa | 1.2 |
| 21 | 1-Cyano | Jurkat | 0.15 |
| 22 | 1-Carboxyamide | Jurkat | 0.21 |
| 38 | Unsubstituted at C1 | Jurkat | <0.01 |
Data sourced from studies on the antiproliferative effects on various cancer cell lines. nih.gov
The mechanism of action of many pyrrolo[3,2-f]quinoline derivatives involves the inhibition of specific enzymes that are critical for cell survival and proliferation.
Topoisomerase II: Certain novel pyrrolo[3,2-f]quinoline derivatives have been shown to act as topoisomerase II inhibitors. nih.gov Although they can stimulate topoisomerase II poisoning at high concentrations, this may not be the primary mechanism for their cell growth inhibitory properties in all cases. nih.gov For instance, pyrazolo[4,3-f]quinoline derivatives have also been investigated as topoisomerase I/IIα inhibitors, with some compounds showing an equivalent inhibition pattern to the known drug etoposide. nih.gov
Kinases: The broader class of pyrrolo-fused quinolines has shown potential as kinase inhibitors. For example, pyrrolo[3,2-d]pyrimidine derivatives have been studied as non-ATP competitive inhibitors of the kinase insert domain receptor (KDR), a key player in angiogenesis. nih.gov Additionally, pyrrolo[3,2-c]pyridine derivatives have demonstrated inhibitory effects against FMS kinase, which is implicated in various cancers and inflammatory disorders. nih.gov
COX-2: While direct studies on pyrrolo[3,2-f]quinolines and COX-2 are limited, related heterocyclic systems like pyrroloquinazolines have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase, suggesting a potential anti-inflammatory application for this class of compounds. nih.gov Pyrrolo[1,2-a]quinoline (B3350903) derivatives have also shown anti-inflammatory activity, with molecular docking studies suggesting an interaction with COX enzymes. researchgate.net
Glutamate-5-kinase: Specific inhibitory activity of pyrrolo[3,2-f]quinoline derivatives against glutamate-5-kinase has not been extensively reported in the reviewed literature.
The pyrroloquinoline scaffold is also explored for its potential to combat infectious diseases.
Antimicrobial Activity: Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have been reported to possess potent antimalarial activities. nih.govresearchgate.net One of the most potent antimalarial agents reported is a pyrroloquinazolinediamine derivative, WR227825, which has high in vitro efficacy against Plasmodium falciparum. nih.govresearchgate.net Furthermore, other related scaffolds, such as pyrrolo[1,2-a]quinoline derivatives, have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their antifungal activity against strains like Candida albicans and Aspergillus niger. researchgate.net
Antiviral Activity: The antiviral potential of the pyrroloquinoline core has been suggested through studies on related structures. Pyrrolo[3,2-d]pyrimidine derivatives have been designed as TLR7 agonists with the aim of inducing an antiviral state. nih.gov Other related heterocyclic systems, such as pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold, have shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2. rsc.org
The investigation into the cardiovascular effects of pyrrolo[3,2-f]quinoline derivatives includes studies on their potential to induce vasorelaxation. While direct evidence for this specific isomer is emerging, related compounds have shown promise. For instance, pyrrolo[1,2-a]quinoline derivatives have been synthesized and evaluated for their effects on hypertension, with some derivatives showing significant inhibitory activity in relevant assays. researchgate.netijlpr.com These findings suggest that the broader pyrroloquinoline scaffold could be a valuable starting point for the development of new antihypertensive agents, which may act through vasorelaxation.
The neuroprotective effects of pyrroloquinoline derivatives are an active area of research, with a focus on mitigating neuronal damage in neurodegenerative diseases. While much of the research has focused on pyrroloquinoline quinone (PQQ), the synthetic derivatives of the pyrrolo[3,2-f]quinoline scaffold are also being explored for their neurotropic activities. nih.gov Studies on related heterocyclic systems, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, have shown anticonvulsant and anxiolytic effects, indicating a potential for these classes of compounds to modulate neuronal function. nih.gov
Anti-Alzheimer's Activity: A significant focus of the biological evaluation of pyrroloquinoline derivatives has been on their potential to treat Alzheimer's disease. The mechanism often involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Hybrid molecules incorporating a pyrano[3,2-c]quinoline scaffold have been designed as dual-binding site AChE inhibitors. acs.org These compounds have shown potent and selective inhibitory activity against human AChE. acs.org
Antifungal Activity: Several pyrroloquinoline derivatives have been screened for their antifungal properties. For example, a series of substituted pyrrolo[1,2-a]quinolines were evaluated for their activity against pathogenic fungi like Candida albicans and Aspergillus niger using the serial dilution method. researchgate.net
Structure-Activity Relationship (SAR) Studies of 1,2-Dimethyl-3H-pyrrolo[3,2-f]quinoline Analogues
The biological efficacy of pyrrolo[3,2-f]quinoline derivatives is intricately linked to their structural features. Variations in substituent placement and the conformational flexibility of the molecule can dramatically modulate their activity.
Structure-activity relationship (SAR) studies on various pyrrolo[3,2-f]quinoline analogues have underscored the critical role of substituents on the heterocyclic core in dictating their biological effects. The angular geometry of the [3,2-f] fusion is considered essential for significant antiproliferative activity.
For instance, in a series of novel pyrrolo[3,2-f]quinoline derivatives, the presence of a methanesulfon-anisidide side chain was a key feature. Within this series, the compound with an m-methoxy substituent, reminiscent of the potent anticancer agent amsacrine, demonstrated the highest activity. This was followed by the 7-methyl derivative and the unsubstituted parent compound, highlighting the influence of substitution on the quinoline (B57606) portion of the scaffold. nih.govresearchgate.net
In the context of antimalarial pyrrolo[3,2-f]quinazolinediamine derivatives, the substitution on the amino groups at positions 1 and 3 is crucial. Carbamylation or alkylation of the lead compound WR227825 resulted in a significant decrease in in vitro activity against Plasmodium falciparum. nih.gov However, acetamide (B32628) and succinimide (B58015) derivatives at these positions retained or even increased cell growth inhibitory activity. nih.gov This demonstrates that the nature of the substituent is as critical as its position.
The table below summarizes the observed impact of various substituents on the biological activity of pyrrolo[3,2-f]quinoline analogues.
| Compound Series | Substituent & Position | Effect on Biological Activity | Reference |
| Pyrrolo[3,2-f]quinolines | m-methoxy on anisidide side chain | Increased antiproliferative activity | nih.gov |
| Pyrrolo[3,2-f]quinolines | 7-methyl | Moderate antiproliferative activity | nih.gov |
| 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones | N3-dimethylaminoethyl | Decreased antiproliferative activity | |
| 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones | C2/C4-oxygen containing groups | Decreased antiproliferative activity | |
| Pyrrolo[3,2-f]quinazolinediamines | 1,3-amino carbamylation/alkylation | Decreased in vitro antimalarial activity | nih.gov |
| Pyrrolo[3,2-f]quinazolinediamines | 1,3-amino acetamide/succinimide | Retained/increased antimalarial activity | nih.gov |
This table is based on data from studies on analogues and does not directly represent this compound.
The conformational freedom of side chains attached to the pyrrolo[3,2-f]quinoline core is another determinant of biological activity. Comparisons between different regioisomers have shown that the modulation of activity is dictated by both the position and the conformational flexibility of these side-chain groups. nih.govresearchgate.net For certain pyrrolo[1,2-a]quinoline derivatives, which share a related structural motif, the stability of distinct conformations within a biological target's binding site is thought to contribute to their enhanced anticancer activity compared to simpler quinoline analogues. mdpi.com This suggests that the spatial arrangement and rotational freedom of substituents can significantly influence how the molecule interacts with its biological target, thereby affecting its efficacy.
Mechanistic Insights into the Biological Actions of Pyrrolo[3,2-f]quinoline Derivatives
The biological effects of pyrrolo[3,2-f]quinoline derivatives stem from their ability to modulate critical cellular processes and interact with key biomolecules.
A significant body of research points to the ability of pyrrolo[3,2-f]quinoline analogues to induce cell cycle arrest and apoptosis in cancer cells. For example, a newly synthesized anilino-3H-pyrrolo[3,2-f]quinoline derivative was found to block the cell cycle in the G2/M phase, which is a common mechanism for many anticancer agents. researchgate.net This cell cycle arrest is often a prelude to apoptosis, or programmed cell death.
Further studies on other heterocyclic systems with similar biological activities have provided more detailed insights. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives induce cell cycle arrest and apoptosis, which is accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis has also been observed with other quinoline-based compounds, which trigger a DNA damage response via p53 activation in cancer cells. nih.govbiorxiv.org
The table below details the effects of some pyrroloquinoline derivatives on cellular pathways.
| Compound Type | Cellular Effect | Mechanism | Reference |
| Anilino-3H-pyrrolo[3,2-f]quinoline | G2/M cell cycle arrest, Apoptosis | Inhibition of DNA topoisomerase II | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine analogue | Cell cycle arrest, Apoptosis | Increased caspase-3 and Bax, decreased Bcl-2 | nih.gov |
| Quinoline-based analogue | DNA damage response | p53 activation | nih.govbiorxiv.org |
This table is based on data from studies on analogues and does not directly represent this compound.
The primary mechanism of action for many antiproliferative pyrrolo[3,2-f]quinoline derivatives involves their interaction with DNA and enzymes that modulate DNA topology, such as topoisomerases. Several 2-substituted 1H-pyrrolo[3,2-h]quinolines, which are structurally related to ellipticine, are believed to exert their antiproliferative effects mainly as topoisomerase inhibitors, leading to extensive DNA fragmentation. nih.gov
Some anilino-3H-pyrrolo[3,2-f]quinoline derivatives have been shown to form an intercalative complex with DNA and inhibit DNA topoisomerase II. researchgate.net This dual action disrupts DNA replication and repair, ultimately leading to cell death. Furthermore, recent studies on quinoline-based compounds have revealed their ability to inhibit a diverse range of enzymes that act on DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases, through mechanisms like DNA intercalation. nih.govbiorxiv.org
In the context of antimalarial activity, pyrrolo[3,2-f]quinazolinediamine derivatives have been shown to be potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite. nih.gov The amino groups at positions 1 and 3 are critical for this inhibitory activity. nih.gov
The broader class of compounds known as pyrroloquinoline quinones (PQQ), of which this compound is a derivative, are recognized for their significant roles as redox cofactors and antioxidants. nih.govwikipedia.org PQQ is a vital cofactor for a class of enzymes called quinoproteins, particularly bacterial dehydrogenases. wikipedia.orgnih.gov
As a redox cofactor, PQQ participates in crucial electron transfer processes in biological systems. nih.gov It is significantly more efficient in redox cycling compared to other compounds like ascorbic acid. nih.gov This allows it to catalyze the oxidation of various substrates, including thiols and NADH. nih.gov
In its reduced form (PQQH2), PQQ is a potent antioxidant, capable of scavenging harmful free radicals. nih.gov It plays a role in protecting mitochondria from oxidative stress, which is implicated in aging and various diseases. nih.gov The antioxidant properties of PQQ also contribute to its neuroprotective effects. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline and its derivatives?
- Microwave-assisted Leimgruber-Batcho reaction : This method accelerates Lewis acid-catalyzed indole synthesis, enabling efficient preparation of pyrroloquinoline derivatives. Microwave irradiation reduces reaction times and improves yields (~70–85%) compared to traditional thermal methods .
- Multi-component reactions : For example, SnCl₂-catalyzed reactions of pyrrolopyridine derivatives with aldehydes and amines generate substituted pyrroloquinolines. These reactions are atom-economical and regioselective .
- Cyclization of halogenated precursors : 2-Chloro-3-vinylquinolines can undergo thermal cyclization with sulfonamide derivatives to form pyrroloquinoline cores. This method requires precise temperature control (180–200°C) and yields ~65–80% .
Q. How is the structural characterization of this compound typically performed using spectroscopic methods?
- ¹H/¹³C NMR : Key diagnostic signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 1.2–2.5 ppm). Coupling patterns distinguish between regioisomers .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., m/z 245 [M+H]⁺ for derivatives) and fragmentation patterns .
- IR spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and NH groups (3300–3400 cm⁻¹) validate functionalization .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of pyrroloquinoline derivatives across different studies?
- Assay standardization : Variations in cytotoxicity assays (e.g., MTT vs. ATP-based) and cell lines (e.g., MDR-positive vs. naive cells) can lead to divergent results. Replicating studies under identical conditions (e.g., 72-hour exposure, 10% FBS media) is critical .
- Structural-activity relationship (SAR) analysis : Subtle modifications (e.g., N-alkylation or sulfonyl groups) drastically alter bioactivity. For example, 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones show enhanced tubulin inhibition compared to non-substituted analogs .
- Metabolic stability screening : Liver microsome assays (e.g., human CYP450 isoforms) identify derivatives prone to rapid clearance, explaining discrepancies in in vivo vs. in vitro efficacy .
Q. How can computational methods guide the optimization of this compound derivatives for enhanced tubulin polymerization inhibition?
- Molecular docking : Simulations using β-tubulin crystal structures (PDB: 1SA0) identify key binding interactions (e.g., hydrogen bonds with Thr179 or hydrophobic contacts with Val318). Derivatives with extended π-systems (e.g., naphthyl substituents) show improved binding affinity .
- Free-energy perturbation (FEP) : Quantifies energy changes from substituent modifications, prioritizing candidates with ΔG < -10 kcal/mol for synthesis .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration), reducing attrition in preclinical studies .
Q. What experimental designs are critical for evaluating the role of this compound in apoptosis induction?
- Flow cytometry : Annexin V/PI staining quantifies early/late apoptotic populations. Derivatives inducing >50% apoptosis at 1 µM (e.g., compound 7-PPyQ) are prioritized .
- Western blotting : Measures caspase-3/7 activation and Bcl-2/Bax ratios. Consistent upregulation of cleaved PARP confirms apoptotic pathways .
- Mitochondrial membrane potential (ΔΨm) assays : JC-1 dye detects depolarization, linking tubulin disruption to intrinsic apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
